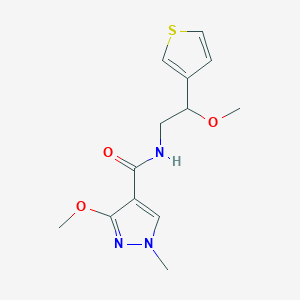
3-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- The study of related N-substituted pyrazoline derivatives has revealed insights into their geometric parameters, such as interplanar angles and conformational structures. These compounds exhibit interactions like N-H...O and C-H...S intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior (Köysal et al., 2005).
Synthesis and Characterization for Medical Research
- Research has focused on synthesizing and characterizing similar pyrazole derivatives for potential medical applications. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, offering valuable insights into their therapeutic potential (Hassan et al., 2014).
Thermo-optical Studies and Molecular Structure Analysis
- Novel pyrazole derivatives have been synthesized and analyzed using techniques like NMR, mass spectra, and X-ray diffraction studies. These compounds' molecular geometries and electronic structures have been optimized, providing a deeper understanding of their properties (Kumara et al., 2018).
Investigation of Auxin Activities in Agricultural Chemistry
- Certain pyrazole derivatives have been studied for their auxin activities, which are essential in plant growth and development. Although these specific compounds have shown modest auxin activity, the research contributes to the broader understanding of chemical interactions in agricultural science (Yue et al., 2010).
Development of Novel Fluorophores in Chemical Sensing and Imaging
- Thioamides derived from compounds similar to the subject chemical have been used to synthesize fluorescent dyes. These compounds show potential in applications like chemical sensing and imaging due to their varied fluorescence characteristics (Witalewska et al., 2019).
Synthesis of Antimicrobial and Antioxidant Compounds
- Studies have focused on synthesizing cyclopropane derivatives related to pyrazole compounds. These synthesized compounds have shown significant antimicrobial and antioxidant activities, suggesting their potential in pharmacological applications (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
3-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-7-10(13(15-16)19-3)12(17)14-6-11(18-2)9-4-5-20-8-9/h4-5,7-8,11H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVSMPBIRSVGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

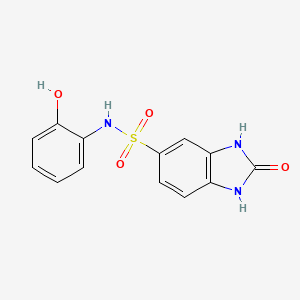
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)
![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)
![1-(4-Bromophenyl)-3-[{[(2-chloroanilino)carbonyl]oxy}(methyl)amino]-2-propen-1-one](/img/structure/B2651914.png)
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
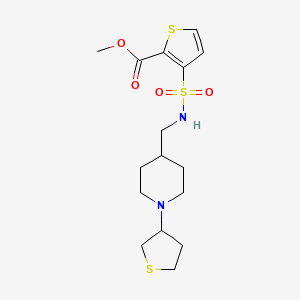
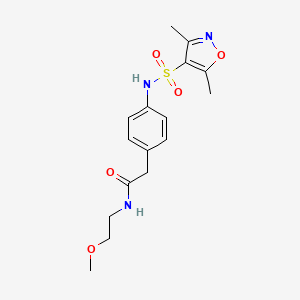
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2651920.png)
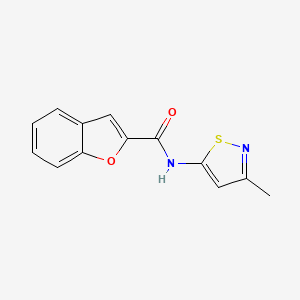
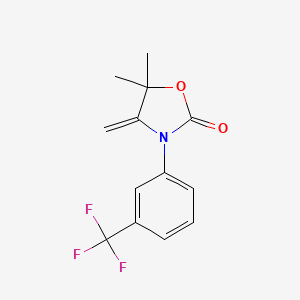
![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)
![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)
![4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2651928.png)
